2-(Aminomethyl)-5-fluoro-aniline hydrochloride
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Overview
Description
2-(Aminomethyl)-5-fluoro-aniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an amino group (-NH2) attached to a benzene ring substituted with a fluorine atom and a methyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-fluoro-aniline hydrochloride typically involves the nucleophilic substitution of a halogenated aromatic compound with an amine. One common method is the reaction of 5-fluoro-2-nitrobenzyl chloride with ammonia or an amine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-fluoro-aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-(Aminomethyl)-5-fluoro-aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-fluoro-aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom may enhance the compound’s binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: An organic compound with similar functional groups but different structural arrangement.
5-(Aminomethyl)-2-furancarboxylic acid: A compound with a similar aminomethyl group but different aromatic ring structure.
Uniqueness
2-(Aminomethyl)-5-fluoro-aniline hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the aromatic ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
870562-74-6 |
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Molecular Formula |
C7H10ClFN2 |
Molecular Weight |
176.62 g/mol |
IUPAC Name |
2-(aminomethyl)-5-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c8-6-2-1-5(4-9)7(10)3-6;/h1-3H,4,9-10H2;1H |
InChI Key |
BVFNDNWOVNAQRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N)CN.Cl |
Origin of Product |
United States |
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